4-Acetyl N-Isoindoline-1,3-dione Mexiletine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active substances, particularly those related to the treatment of cardiac arrhythmias. This compound is structurally related to Mexiletine, a well-known sodium channel blocker used primarily for its antiarrhythmic properties. The molecular formula of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine is , with a molecular weight of approximately 351.4 g/mol .
4-Acetyl N-Isoindoline-1,3-dione Mexiletine can be classified as a pharmaceutical intermediate and is categorized under building blocks and drug impurities/metabolites. Its relevance lies in its role in synthesizing more complex molecules that exhibit biological activity, particularly in cardiovascular pharmacology .
The synthesis of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine typically involves several steps that integrate known synthetic pathways for isoindoline derivatives. One common method includes the reaction of phthalic anhydride with amines or amino acids under specific conditions to form isoindoline-1,3-dione structures.
The chemical reactivity of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine can be explored through its potential transformations in synthetic organic chemistry. Key reactions include:
These reactions are essential for developing new therapeutic agents based on the isoindoline scaffold .
The mechanism of action for compounds related to 4-Acetyl N-Isoindoline-1,3-dione Mexiletine primarily involves modulation of sodium channels within cardiac myocytes. As a sodium channel blocker:
The physical properties of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine include:
Chemical properties include:
These properties are critical for handling and application in synthetic chemistry .
4-Acetyl N-Isoindoline-1,3-dione Mexiletine has several applications in scientific research:
The integration of the isoindoline-1,3-dione pharmacophore addresses inherent limitations of the parent mexiletine molecule. While mexiletine primarily acts as a state-dependent sodium channel blocker, preferentially binding to and stabilizing the inactivated state of Naᵥ channels during depolarization, its therapeutic scope remains largely confined to excitability disorders [2] [10]. The isoindoline-1,3-dione moiety, extensively documented for its acetylcholinesterase (AChE) inhibitory activity, introduces a complementary pharmacological dimension [9]. AChE inhibition elevates synaptic acetylcholine (ACh) levels, a strategy clinically validated for neurodegenerative conditions like Alzheimer's disease. Crucially, the peripheral anionic site (PAS) of AChE interacts with amyloid-β peptides, accelerating their aggregation. Isoindoline-1,3-dione derivatives demonstrate significant affinity for the PAS, potentially interfering with this pathogenic process while enhancing cholinergic transmission [9]. Molecular hybridization thus aims to create a single agent capable of concurrently modulating neuronal or muscular hyperexcitability (via Naᵥ blockade) and enhancing cholinergic function or mitigating amyloid toxicity (via AChE interaction/PAS binding).
Beyond introducing AChE targeting, structural modifications influence the molecule's interaction with the sodium channel receptor. Traditional mexiletine SAR established that hydrophobic substituents on the amino group significantly enhance potency, particularly for use-dependent block—a critical feature for suppressing pathological high-frequency firing without impairing normal rhythm. Compounds like Me5 (isopropyl derivative) and Me6 (benzyl derivative) demonstrated markedly increased potency over mexiletine itself, attributed to strengthened hydrophobic interactions within the channel's drug-binding pocket [8]. The bulky, planar, and highly hydrophobic N-(4-acetylphenyl)isoindoline-1,3-dione moiety in 4-Acetyl N-Isoindoline-1,3-dione Mexiletine represents a substantial enhancement in lipophilicity and steric bulk compared to simple alkyl or arylalkyl substitutions. This design leverages the established principle that potency correlates with lipophilicity at the asymmetric center nearby the terminal amino group, predicting stronger binding to the inactivated state of Naᵥ channels, particularly Naᵥ1.4 in skeletal muscle [4] [8]. Furthermore, the acetyl group on the phenyl ring offers a potential hydrogen-bond acceptor site, potentially contributing to additional binding interactions within the channel vestibule or with neighboring residues.
The historical trajectory of mexiletine derivatives reflects a shift from optimizing antiarrhythmic efficacy towards addressing complex multi-system disorders. Initial efforts (1980s-1990s) focused intensely on antiarrhythmic potency and use-dependence. Seminal work by De Luca et al. systematically explored substitutions on the chiral center and aromatic ring, leading to compounds like the benzyl derivative Me6 and phenyl derivative Me4, which exhibited >10-fold lower IC₅₀ values for use-dependent block of skeletal muscle sodium currents compared to mexiletine [8]. The discovery that pyrroline derivatives (e.g., VM11, CI16) combined potent use-dependent Naᵥ1.4 blockade with significant antioxidant activity marked a pivotal turn [4]. This innovation addressed a key pathological feature in myopathies like Duchenne Muscular Dystrophy (DMD), where oxidative stress accompanies sarcolemmal instability and altered Naᵥ channel function. CI16, featuring an isopropyl group and a tetramethyl-pyrroline ring, demonstrated a 40-fold increase in use-dependent block potency over mexiletine and protected myoblasts from H₂O₂-induced cytotoxicity [4]. This established the viability of designing mexiletine hybrids with dual ion channel modulation and cytoprotective functions.
Concurrently, research into isoindoline-1,3-dione derivatives for central nervous system (CNS) disorders progressed independently. Phthalimides were identified as potent AChE inhibitors interacting with the PAS [9]. Landmark studies demonstrated that hybrid molecules combining N-benzyl pyridinium moieties (binding the Catalytic Anionic Site - CAS of AChE) with isoindoline-1,3-dione (binding PAS) yielded dual-binding site AChE inhibitors with superior potency to rivastigmine [9]. The logical convergence of these two research streams—optimized sodium channel blockers and dual-binding AChE inhibitors—culminated in the design of hybrids like 4-Acetyl N-Isoindoline-1,3-dione Mexiletine. This hybrid incorporates the optimized aryloxypropanamine structure for Naᵥ blockade with the phthalimide-acetylphenyl structure designed for simultaneous engagement of the AChE PAS and potentially the CAS, alongside potential antioxidant properties inherent to certain phthalimide structures.
Table 2: Historical Milestones in Mexiletine Hybrid Development
Time Period | Development Focus | Key Compound Classes/Examples | Significant Advancement |
---|---|---|---|
1980s-1990s | Antiarrhythmic Optimization | Me4 (Phenyl), Me5 (Isopropyl), Me6 (Benzyl) | Established role of hydrophobic substitutions at asymmetric carbon for enhanced Naᵥ block potency and use-dependence [8]. |
Early 2000s | Stereoselectivity & Inactivation Block | R-(-) enantiomers of Me7, Me8 | Demonstrated stereoselective tonic & use-dependent block; emphasized inactivated state stabilization [8]. |
2010s | Antioxidant Hybrids | VM11, CI16 (Pyrroline-Mexiletine hybrids) | Combined potent use-dependent Naᵥ1.4 block (CI16: 40x Mexiletine) with significant ROS protection in myoblasts [4]. |
Late 2010s-2020s | Multi-Target CNS Agents | Isoindoline-1,3-dione - N-Benzyl Pyridinium; 4-Acetyl N-Isoindoline-1,3-dione Mexiletine | Rational design of hybrids targeting Naᵥ channels + AChE (CAS/PAS) for excitability & neurodegeneration [9]. |
The design of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine embodies the pharmacophore fusion strategy within multi-target drug design (MTDD). This approach merges distinct pharmacophoric elements responsible for activity at different targets into a single molecule. Crucially, fusion aims to preserve the key interaction points of each original pharmacophore. The aryloxypropanamine segment (Mexiletine core) is retained largely intact to maintain its established interaction with the local anesthetic receptor site within Naᵥ channels, located in the inner pore vestibule involving key residues like F1764 and Y1771 in domain IVS6 of Naᵥ1.4 [4] [8]. The isoindoline-1,3-dione moiety, attached via the former primary amine group of mexiletine, is strategically positioned. Its conformational flexibility is partially restricted by the acetylphenyl linker, potentially favoring bioactive conformations relevant to AChE binding. Docking studies of analogous phthalimide hybrids predict that the isoindoline-dione carbonyl groups engage in hydrogen bonding with residues in the AChE PAS (e.g., Tyr72, Asp74), while the acetyl group on the phenyl linker may form additional H-bonds near the rim of the active site gorge [9]. The inherent rigidity of the fused isoindoline ring system also reduces entropic penalties upon binding compared to highly flexible linkers.
Achieving effective engagement with both Naᵥ channels (membrane-embedded) and AChE (targeted in CNS/periphery) necessitates careful optimization of physicochemical properties. The substantial increase in molecular weight (351 vs 179 g/mol) and lipophilicity (LogP estimated to be higher than mexiletine's ~1.9) inherent to adding the isoindoline-acetylphenyl moiety presents a significant challenge. Theoretical frameworks guiding such hybrids emphasize maintaining a balance: sufficient lipophilicity for membrane penetration and Naᵥ channel access, without compromising water solubility necessary for bioavailability and CNS exposure (if desired). The polar carbonyl groups of the isoindoline-dione and the acetyl group provide counterbalance to the hydrophobic aromatic systems. Furthermore, the design potentially leverages pro-drug activation concepts. While speculative for this specific hybrid, metabolic cleavage of the amide bond linking the mexiletine core to the isoindoline moiety could theoretically release active components (modified mexiletine and active phthalimide metabolite), although the primary design intent is unified single-molecule activity. The success of pyrroline hybrids like CI16, which possess significantly higher lipophilicity than mexiletine yet retain efficacy and gain antioxidant function, supports the feasibility of this approach for targeting both membrane channels and enzymes [4].
The theoretical justification for hybrids like 4-Acetyl N-Isoindoline-1,3-dione Mexiletine extends beyond mere target engagement to addressing interconnected pathological pathways. Conditions such as certain myotonias, neuropathic pain, and potentially some neurodegenerative disorders involve intertwined dysregulation:
The hybrid structure is theorized to offer synergistic or additive effects: The Naᵥ blockade directly dampens hyperexcitability, the AChE inhibition (via PAS/CAS binding) enhances cholinergic neurotransmission and may interfere with amyloid aggregation, and the phthalimide structure (or its metabolic products) might contribute antioxidant effects, mitigating secondary damage. This multi-pronged approach aligns with the complex, multifactorial nature of many neurological and neuromuscular diseases.
Table 3: Theoretical Multi-Target Interactions of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine
Target System | Pharmacophoric Element | Postulated Interaction/Effect | Therapeutic Goal |
---|---|---|---|
Voltage-Gated Naᵥ Channels (e.g., Naᵥ1.4, Naᵥ1.5) | Aryloxypropanamine Core | Use-dependent block of inactivated state; Reduction of peak INa & possible late INa; Stabilization of inactivated state membrane potential. | Suppress pathological high-frequency firing (myotonia, neuropathic pain, arrhythmias). |
Acetylcholinesterase (AChE) | Isoindoline-1,3-dione Moiety | Binding to Peripheral Anionic Site (PAS); Potential interaction with Catalytic Anionic Site (CAS); Inhibition of enzymatic ACh hydrolysis; Potential interference with AChE-amyloid-β interaction. | Elevate synaptic ACh; Potential neuroprotection; Cognitive enhancement. |
(Potential) Antioxidant Systems | Isoindoline/Acetylphenyl Structure | Scavenging of reactive oxygen species (ROS); Protection of membrane lipids/proteins from oxidative damage (inferred from related phthalimides/pyrrolines). | Mitigate oxidative stress contributing to cellular dysfunction and degeneration. |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: